2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol
Description
2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of a hydroxyl group and two methyl groups attached to the pyrimidine ring, which can influence its chemical reactivity and biological properties.
Properties
CAS No. |
132259-91-7 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.196 |
IUPAC Name |
2-(1-hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,5-11)7-9-3-6(12)4-10-7/h3-4,11-12H,5H2,1-2H3 |
InChI Key |
UKSNUKGLYZZBMN-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)C1=NC=C(C=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the hydroxyl and methyl groups. For example, the hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents, while the methyl groups can be introduced through alkylation reactions using methylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group into a hydrogen atom, resulting in the formation of a fully saturated pyrimidine derivative.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives with potential pharmaceutical applications.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Due to its structural similarity to other bioactive pyrimidine derivatives, it is investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol involves its interaction with specific molecular targets in biological systems. The hydroxyl and methyl groups can influence its binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also participate in signaling pathways that regulate cellular processes, such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
2-Pyrimidineethanol: Lacks the additional methyl groups, which can affect its chemical reactivity and biological activity.
5-Hydroxy-2-pyrimidinone: Contains a hydroxyl group but differs in the position and presence of other substituents.
2,4-Diaminopyrimidine: Contains amino groups instead of hydroxyl and methyl groups, leading to different chemical and biological properties.
Uniqueness: 2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol is unique due to the specific combination of hydroxyl and methyl groups attached to the pyrimidine ring This combination can result in distinct chemical reactivity and biological activity compared to other pyrimidine derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
